molecular formula C21H14O5S B2703700 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 869080-33-1

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2703700
CAS RN: 869080-33-1
M. Wt: 378.4
InChI Key: IXXRIJAZEFXWGK-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Protocols and Importance

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a compound that belongs to the broader class of coumarin derivatives, which are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and organic materials. These compounds, including this compound, serve as core structures in secondary metabolites and possess considerable pharmacological importance (Mazimba, 2016). The synthesis of such compounds has been explored through various protocols, including Suzuki coupling reactions, radical-mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds, to name a few. These methodologies aim to address the limited availability from natural sources by providing efficient synthetic routes for these valuable compounds.

Applications in Bioactive Heterocyclic Compound Chemistry

The compound falls under the category of hydroxycoumarins, a notable class of coumarin compounds recognized for their broad spectrum of physical, chemical, and biological properties. Hydroxycoumarins, including derivatives similar to this compound, are used as starting materials or precursors in various industries. Their significance spans across pharmaceuticals, where they are utilized for their biological activities, to the perfumery and agrochemical industries, showcasing their versatility and importance in both natural and synthetic chemistry (Yoda, 2020).

Anticancer Drug Development

Research into compounds like this compound has indicated potential in the development of anticancer drugs with high tumor specificity and reduced toxicity towards normal cells. Specifically, derivatives within this chemical class have shown promising results in inducing apoptotic cell death in cancer cell lines, highlighting their potential as a basis for new anticancer therapies (Sugita et al., 2017). This research underlines the importance of chemical modifications to enhance the therapeutic profiles of these compounds.

Atmospheric Reactivity and Environmental Impacts

Methoxyphenols, including those structurally related to this compound, have been studied for their atmospheric reactivity, especially regarding their roles as tracers for biomass burning and their potential environmental impacts. These studies focus on understanding the degradation pathways and secondary organic aerosol (SOA) formation potentials of methoxyphenols, contributing to our knowledge of atmospheric chemistry and environmental science (Liu et al., 2022).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c1-24-15-7-4-13(5-8-15)17-11-14-6-9-16(12-18(14)26-20(17)22)25-21(23)19-3-2-10-27-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXRIJAZEFXWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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